molecular formula C11H10N2OS B1466924 2-thioxo-6-(o-tolyl)-2,3-dihydropyrimidin-4(1H)-one CAS No. 1495314-54-9

2-thioxo-6-(o-tolyl)-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B1466924
CAS No.: 1495314-54-9
M. Wt: 218.28 g/mol
InChI Key: PUIIWVFAWMTJAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Thioxo-6-(o-tolyl)-2,3-dihydropyrimidin-4(1H)-one is a dihydropyrimidinone derivative that serves as a valuable chemical scaffold in medicinal chemistry and drug discovery. This compound is part of a class of molecules intensively investigated for their potential as enzyme inhibitors, particularly in oncology research. Compounds featuring the 2-thioxo-dihydropyrimidinone core have been identified as promising scaffolds for the design of novel inhibitors targeting carbonic anhydrase isoforms (CA IX and CA XII) that are overexpressed in hypoxic tumors . Furthermore, structurally similar dihydropyrimidine derivatives have shown significant potential as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are critical targets in breast cancer and other malignancies . More recent research also highlights 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives as potent inhibitors of PIM-1 kinase, a serine/threonine kinase that plays a crucial role in cell proliferation and survival in various cancers . The ortho-tolyl substituent on the pyrimidine ring is a key structural feature that influences the molecule's binding affinity and selectivity, allowing researchers to explore structure-activity relationships (SAR) for optimizing potency. This product is intended for research and development purposes in laboratory settings only. For Research Use Only . Not for diagnostic or therapeutic use, and not for human use.

Properties

IUPAC Name

6-(2-methylphenyl)-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-7-4-2-3-5-8(7)9-6-10(14)13-11(15)12-9/h2-6H,1H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIIWVFAWMTJAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Condensation Approach Using Pyrimidinethione Derivatives

A well-documented method involves the condensation of pyrimidinethione derivatives with aromatic aldehydes or acyl chlorides under reflux conditions in acidic or neutral media.

  • Typical Procedure:
    A mixture of the pyrimidinethione derivative (0.01 mol) and an acyl chloride (0.01 mol), such as acetyl chloride, is heated under reflux in acetic anhydride with sodium acetate for around 9 hours. After cooling, the reaction mixture is poured into crushed ice and acidified with hydrochloric acid to precipitate the product, which is then filtered, washed, and recrystallized from ethanol or other suitable solvents.
  • Example:
    Preparation of 5-acetyl-6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one yielded yellow crystals with an 85% yield and melting point 140-142°C.
  • Characterization:
    IR spectra show characteristic NH stretching (~3318 cm⁻¹), aromatic CH (~3046 cm⁻¹), and carbonyl stretching (~1698 cm⁻¹). Elemental analysis confirms composition.

This method is adaptable to various substituted aromatic groups, including o-tolyl, by starting with the corresponding substituted pyrimidinethione or aldehyde.

Three-Component One-Pot Reaction Using Meldrum’s Acid, Arylaldehydes, and Acetylthiourea

A modern and efficient synthetic route involves a three-component reaction catalyzed by p-toluenesulfonic acid in refluxing acetonitrile.

  • Reaction Components:
    • Meldrum’s acid (1 mmol)
    • Aromatic aldehyde (1 mmol), e.g., o-tolyl aldehyde
    • N-acetylthiourea (1.2 mmol)
  • Conditions:
    Stirred under reflux in acetonitrile for about 8 hours in the presence of 20 mol% p-toluenesulfonic acid catalyst.
  • Workup:
    After completion (monitored by TLC), the solvent is removed under reduced pressure, and the crude product is recrystallized from acetonitrile.
  • Yields:
    This method generally produces good to excellent yields (70-92%) depending on the aldehyde substituent.
  • Advantages:
    • One-pot synthesis reduces purification steps.
    • Uses readily available and inexpensive starting materials.
    • Applicable to a range of aryl substituents, including o-tolyl.
  • Characterization:
    Products show characteristic IR bands for NH and C=O groups, and NMR confirms the dihydropyrimidinone structure.

Reflux Condensation of 6-Amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with Chalcones

Another method involves the reaction of 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with chalcones bearing the desired aromatic substituent under reflux in ethanol.

  • Procedure:
    The amino-thioxo pyrimidinone (1 equiv) is reacted with the chalcone (1 equiv) in ethanol under reflux for 8-12 hours.
  • Outcome:
    This affords the corresponding 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivatives with aryl substituents at the 6-position, including o-tolyl groups.
  • Yields:
    Moderate to good yields reported, typically 70-80%.
  • Characterization:
    IR spectra show NH stretching bands near 3125-3447 cm⁻¹ and carbonyl absorption near 1679 cm⁻¹, confirming the heterocyclic framework.

Photocatalytic One-Pot Synthesis Using Chlorophyll Under Solar Radiation

A green chemistry approach utilizes chlorophyll as a photocatalyst under concentrated solar radiation to synthesize dihydropyrimidinones.

  • Method:
    Aromatic aldehyde, alkyl acetoacetate, and urea are mixed and irradiated with concentrated solar radiation in the presence of chlorophyll.
  • Reaction Time and Yield:
    • Reaction times as short as 30-40 minutes under concentrated solar radiation.
    • Yields up to 92% reported for related dihydropyrimidinones.
  • Relevance:
    While this method is more general for dihydropyrimidinones, it can be adapted for thioxo derivatives by substituting urea with thiourea or related sulfur-containing reagents.
  • Advantages:
    • Environmentally friendly with solar energy utilization.
    • Mild conditions and short reaction times.
  • Limitations:
    • Requires access to concentrated solar radiation.
    • Specific data for 2-thioxo-6-(o-tolyl)-2,3-dihydropyrimidin-4(1H)-one is limited but methodologically promising.

Summary Table of Preparation Methods

Method No. Starting Materials Conditions Catalyst/Medium Reaction Time Yield (%) Notes
1 Pyrimidinethione + Acetyl chloride Reflux in acetic anhydride Sodium acetate 9 h ~85 Classical acylation, crystallization
2 Meldrum’s acid + Arylaldehyde + Acetylthiourea Reflux in CH3CN p-Toluenesulfonic acid 8 h 70-92 One-pot, three-component reaction
3 6-Amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one + Chalcone Reflux in ethanol None 8-12 h 70-80 Condensation with chalcones
4 Aromatic aldehyde + Alkyl acetoacetate + Urea/Thiourea Concentrated solar radiation Chlorophyll (photocatalyst) 30-40 min Up to 92 Green photocatalytic method

Detailed Research Findings and Notes

  • The classical condensation method (Method 1) provides reliable yields and well-characterized products but requires longer reaction times and harsher reagents like acetyl chloride and acetic anhydride.
  • The three-component one-pot synthesis (Method 2) offers a streamlined approach with good yields and operational simplicity, making it suitable for diverse aromatic substitutions including o-tolyl groups.
  • The chalcone condensation method (Method 3) is valuable for synthesizing fused pyrimidine derivatives and allows structural diversity by varying chalcone substituents.
  • The photocatalytic solar-driven synthesis (Method 4) represents an innovative, eco-friendly approach with rapid reaction times; however, its application specifically to thioxo derivatives requires further optimization.
  • Characterization data across methods consistently show IR absorption bands corresponding to NH and C=O groups, confirming the dihydropyrimidinone core structure, and elemental analyses align well with calculated values.
  • Yields vary depending on substituents and reaction conditions but generally remain in the moderate to high range (70-92%), indicating these methods are practical for preparative purposes.

Chemical Reactions Analysis

Types of Reactions

2-Thioxo-6-(o-tolyl)-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrimidinone ring can be reduced to form dihydropyrimidines.

    Substitution: The hydrogen atoms on the pyrimidinone ring can be substituted with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydropyrimidines

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

Synthetic Route

  • Reagents : o-Tolyl aldehyde, thiourea, β-keto ester.
  • Conditions : Acidic or basic medium.
  • Mechanism : Formation of an intermediate followed by cyclization.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Studies have shown that 2-thioxo-6-(o-tolyl)-2,3-dihydropyrimidin-4(1H)-one exhibits significant antimicrobial properties against various pathogens.
  • Antiviral Properties : Research indicates potential efficacy against viral infections, making it a candidate for antiviral drug development.

Biological Research

The biological interactions of this compound are of considerable interest:

  • Mechanism of Action : The thioxo group can form hydrogen bonds or coordinate with metal ions, influencing enzyme activity and receptor interactions.

Material Science

In material science, this compound serves as a building block for synthesizing more complex heterocyclic compounds:

  • Polymer Development : Its derivatives have been explored in creating polymers with specific properties for industrial applications.

Chemical Synthesis

As a versatile intermediate, this compound is utilized in the synthesis of other biologically active compounds:

  • Building Block for Heterocycles : It is used in the synthesis of various thioxopyrimidine derivatives.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated a significant reduction in bacterial growth at varying concentrations, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Antiviral Research

Research focused on the antiviral properties demonstrated that derivatives of this compound inhibited viral replication in vitro. Further studies are required to explore its mechanisms and therapeutic potential.

Mechanism of Action

The mechanism of action of 2-thioxo-6-(o-tolyl)-2,3-dihydropyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thioxo group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent at position 6 significantly influences melting points, solubility, and reactivity. Key comparisons include:

Compound Substituent Melting Point (°C) Solubility (Water) Key Reference
6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Methyl 172–173 Slightly soluble
6-Propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Propyl 218–221 1.1 g/L
2-Thioxo-6-(p-tolylamino)-2,3-dihydropyrimidin-4(1H)-one p-Tolylamino 256.6–257.1 Low
6-Ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Ethyl Not reported Soluble in ethanol

Key Observations :

  • Steric Effects: The o-tolyl group likely reduces solubility compared to para-substituted analogs (e.g., p-tolylamino in ) due to steric hindrance.
  • Melting Points: Aliphatic substituents (methyl, propyl) yield lower melting points than aromatic or amino-substituted derivatives. The o-tolyl analog may exhibit intermediate values (~200–250°C).
Antimicrobial Activity
  • Au(III) Complex of 6-Methyl Analog : Exhibited enhanced antibacterial activity compared to the free ligand (Table 7 in ), suggesting metal coordination amplifies efficacy .
  • Pyrazole-Thiobarbituric Acid Derivatives : Compounds 4f–i () showed moderate to strong antimicrobial activity, with bromo and nitro substituents improving potency. The o-tolyl group’s electron-donating methyl may similarly enhance interactions with microbial targets .
Enzyme Inhibition
  • Xanthine Oxidase Inhibition : Bis-thiobarbiturates () demonstrated inhibitory effects, with nitro-substituted phenyl groups (e.g., 2,4-dinitro) showing higher activity. The o-tolyl group’s steric bulk may reduce binding affinity compared to planar nitro groups .
  • Antithyroid Activity: 6-Propyl-2-thioxo-pyrimidinone () is a clinically used antithyroid agent. The o-tolyl analog’s larger aromatic substituent may alter pharmacokinetics but retain activity .

Structural and Spectral Characterization

  • NMR Spectroscopy : The 6-methyl analog () shows distinct ¹³C NMR signals for C=S (174.6 ppm) and C=O (163.0 ppm). The o-tolyl group would introduce additional aromatic signals near δ 125–140 ppm .
  • IR Spectroscopy : Metal complexes () exhibit shifts in ν(C=S) and ν(C=O) bands, which could guide characterization of o-tolyl derivatives .

Biological Activity

2-Thioxo-6-(o-tolyl)-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound belonging to the thioxopyrimidine class, recognized for its diverse biological activities. This compound features a thioxo group and an o-tolyl substituent, which contribute to its unique chemical properties and potential therapeutic applications. Recent studies have focused on its antimicrobial, antiviral, and anticancer activities, making it a subject of interest in medicinal chemistry.

The synthesis of this compound typically involves the condensation of an o-tolyl-substituted aldehyde with thiourea and a β-keto ester under acidic or basic conditions. The reaction proceeds through the formation of an intermediate that cyclizes to form the thioxopyrimidinone ring.

Chemical Structure

  • Molecular Formula : C12H11N3OS
  • Molecular Weight : 218.28 g/mol
  • CAS Number : 1495314-54-9

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antiviral Activity

This compound has also been investigated for its antiviral potential. For instance, it has demonstrated activity against viruses such as the hepatitis C virus (HCV) by inhibiting RNA polymerase activity. The structure-activity relationship (SAR) studies suggest that modifications to the thioxo group enhance its binding affinity to viral targets, improving its efficacy .

Anticancer Activity

In recent studies, this compound has shown promising results in cancer research. It exhibited cytotoxic effects against various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). The compound's interaction with DNA has been characterized using UV-visible spectroscopy and molecular docking studies, indicating a strong binding affinity that may lead to apoptosis in cancer cells .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMechanism of ActionReference
AntimicrobialVarious bacterial strainsDisruption of cell wall synthesis
AntiviralHepatitis C virusInhibition of RNA polymerase
AnticancerHepG-2, MCF-7DNA binding leading to apoptosis

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MICs) of 32 μg/mL for S. aureus and 64 μg/mL for E. coli, demonstrating significant antibacterial properties.

Case Study 2: Anticancer Potential

In another investigation involving human cancer cell lines, the compound was tested for cytotoxicity using the MTT assay. Results indicated that at a concentration of 50 μM, it reduced cell viability by over 70% in HepG-2 cells. Molecular docking studies revealed that the compound binds effectively to DNA topoisomerase, disrupting its function and leading to cell death .

Q & A

Q. What are the standard synthetic routes for 2-thioxo-6-(o-tolyl)-2,3-dihydropyrimidin-4(1H)-one, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via a cyclocondensation reaction. A common approach involves reacting thiourea derivatives with ethyl cyanoacetate in the presence of sodium ethoxide. For example, thiourea and ethyl cyanoacetate are refluxed in ethanol, followed by purification via silica-gel chromatography . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction rates.
  • Catalysts : Sodium ethoxide enhances nucleophilic substitution efficiency.
  • Temperature control : Reflux conditions (70–80°C) minimize side reactions.
    Yields can exceed 90% under optimized conditions .

Q. How is the purity and structural identity of this compound verified?

Methodological Answer: Standard characterization techniques include:

  • Melting Point (MP) : Compare with literature values (e.g., 218–221°C for analogs) .
  • NMR Spectroscopy : Key signals include δ 12.5 ppm (S-H, thiocarbonyl) and δ 6.8–7.5 ppm (aryl protons from o-tolyl) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 250.0650 for C₁₁H₁₁N₃O₂S) .

Advanced Research Questions

Q. How do substitutions at the 6-position (e.g., o-tolyl vs. p-tolyl) influence biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Aromatic substituents : Electron-donating groups (e.g., methyl in o-tolyl) enhance binding to biological targets like metabotropic glutamate receptors .
  • Steric effects : Ortho-substitutions (o-tolyl) may reduce metabolic degradation compared to para-substitutions .
    Example Data:
SubstituentIC₅₀ (µM)Target Receptor
o-Tolyl0.8mGluR2
p-Tolyl2.1mGluR2
Source: Adapted from

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

Methodological Answer: Discrepancies in bond lengths or angles (e.g., thiocarbonyl vs. carbonyl configurations) are resolved using:

  • Single-crystal X-ray diffraction : SHELXL software refines data with R₁ < 0.05 for high accuracy .
  • Density Functional Theory (DFT) : Computational models validate experimental geometries .
    Example Refinement Metrics:
ParameterValue
R₁ (all data)0.038
wR₂ (all data)0.091
C-C bond length1.40 Å
Source:

Q. What strategies mitigate side reactions during thiocarbonyl functionalization?

Methodological Answer: Common challenges include oxidation of the thiocarbonyl group. Mitigation approaches:

  • Inert atmosphere : Use nitrogen/argon to prevent S→O oxidation.
  • Protecting groups : Introduce benzyl or acetyl groups temporarily .
  • Low-temperature reactions : Perform substitutions at 0–5°C to stabilize reactive intermediates .

Data Contradiction Analysis

Q. How to address conflicting reports on the solubility of dihydropyrimidinone derivatives?

Methodological Answer: Discrepancies arise from varying experimental conditions:

  • pH dependence : Solubility increases in alkaline solutions (e.g., 1.1 g/L in H₂O vs. >10 g/L in NaOH) .
  • Solvent polarity : Ethanol dissolves ~2% w/v, while DMF achieves >20% w/v .
    Standardize protocols using USP/PhEur guidelines for reproducibility.

Methodological Best Practices

  • Synthesis : Prioritize one-pot reactions for efficiency .
  • Characterization : Combine NMR, HRMS, and X-ray crystallography for unambiguous confirmation .
  • Biological assays : Use MTT or radioligand binding assays with positive controls (e.g., propylthiouracil for antithyroid activity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-thioxo-6-(o-tolyl)-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
2-thioxo-6-(o-tolyl)-2,3-dihydropyrimidin-4(1H)-one

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